10-Methylundecanal

Description

Structure

3D Structure

Properties

IUPAC Name |

10-methylundecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMDWYVQVPWJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448759 | |

| Record name | Undecanal, 10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68820-37-1 | |

| Record name | 10-Methylundecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68820-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanal, 10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 10-Methylundecanal: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanal, a branched-chain aliphatic aldehyde, represents a molecule of significant interest in the realm of organic synthesis and chemical research. While its isomer, 2-Methylundecanal, has been extensively studied and utilized, particularly in the fragrance industry, 10-Methylundecanal offers a unique structural motif that warrants a detailed technical exploration. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 10-Methylundecanal, tailored for professionals in research and development.

Chemical Identity and Structure

10-Methylundecanal is characterized by an eleven-carbon chain with a methyl group at the tenth position and a terminal aldehyde functional group. This structure imparts specific physicochemical properties that differentiate it from its linear and other branched-chain isomers.

IUPAC Name: 10-Methylundecanal[1] Molecular Formula: C₁₂H₂₄O[1] Molecular Weight: 184.32 g/mol [1] CAS Number: 68820-37-1[1]

The presence of a chiral center at the C10 position means that 10-Methylundecanal can exist as two enantiomers, (R)-10-Methylundecanal and (S)-10-Methylundecanal. The specific stereochemistry can be a critical factor in its biological activity and sensory properties, a crucial consideration in drug development and fine chemical synthesis.

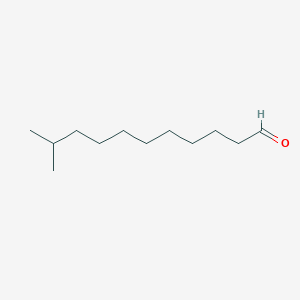

Molecular Structure Diagram

Caption: 2D structure of 10-Methylundecanal.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 184.32 g/mol | PubChem[1] |

| Boiling Point | 248.3 °C (estimated) | ChemicalBook[2] |

| Density | 0.8363 g/cm³ (estimated) | ChemicalBook[2] |

| Melting Point | 12 °C (estimated) | ChemicalBook[2] |

| Refractive Index | 1.4316 (estimate) | ChemicalBook[2] |

| XLogP3 | 4.6 | PubChem[1] |

Synthesis of 10-Methylundecanal

The synthesis of 10-Methylundecanal can be approached through several strategic routes in organic chemistry. A logical and common approach involves the oxidation of the corresponding primary alcohol, 10-methylundecan-1-ol.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of 10-Methylundecanal.

Detailed Experimental Protocol: Oxidation of 10-Methylundecan-1-ol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC), a common and effective method for this transformation.

Causality: PCC is chosen as the oxidizing agent because it is selective for the conversion of primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids, which can be a concern with stronger oxidizing agents. Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the alcohol and the PCC. The use of a mild acid scavenger like pyridine can be beneficial in preventing side reactions.

Step-by-Step Methodology:

-

Setup: A dry, round-bottomed flask equipped with a magnetic stir bar is charged with a solution of 10-methylundecan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) is added to the stirred solution in one portion. The reaction mixture will typically turn into a dark brown or black slurry.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the disappearance of the starting alcohol and the appearance of the aldehyde product.

-

Workup: Upon completion, the reaction mixture is diluted with a nonpolar solvent such as diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 10-Methylundecanal.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

While a comprehensive set of experimental spectra for 10-Methylundecanal is not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The most characteristic signal would be the aldehyde proton (CHO), which is expected to appear as a triplet around 9.7 ppm with a small coupling constant (J ≈ 1-3 Hz) due to coupling with the adjacent CH₂ group. The protons of the methyl groups at the C10 position would appear as a doublet around 0.8-0.9 ppm. The remaining methylene protons would resonate in the 1.2-2.4 ppm region.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 200-205 ppm. The carbons of the two methyl groups at the C10 position would be observed around 22 ppm. The other aliphatic carbons would appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde is expected around 1725-1740 cm⁻¹. Additionally, two weaker bands corresponding to the aldehyde C-H stretch are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 184. Characteristic fragmentation patterns for aliphatic aldehydes would also be expected, including McLafferty rearrangement.

Applications and Research Interest

The primary documented application of 10-Methylundecanal is as an intermediate in the synthesis of complex organic molecules.

-

Natural Product Synthesis: 10-Methylundecanal is a known intermediate in the synthesis of Liposidomycin-B, a nucleoside antibiotic.[2] This highlights its utility as a building block for constructing complex molecular architectures with potential biological activity.

While not as prominent as its 2-methyl isomer in the fragrance industry, the unique structural features of 10-Methylundecanal may offer interesting, yet unexplored, sensory properties. Further research into its odor profile could reveal potential applications in perfumery and flavor chemistry.

Safety and Handling

Based on the GHS classification from a single notification to the ECHA C&L Inventory, 10-Methylundecanal is considered to have the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

10-Methylundecanal, while less studied than its isomers, presents a valuable synthon for organic chemists, particularly in the field of natural product synthesis. Its defined structure and the potential for stereochemical control offer opportunities for the creation of complex and biologically active molecules. Further investigation into its experimental physicochemical properties, spectroscopic data, and potential applications in areas such as fragrance chemistry is warranted to fully elucidate the utility of this versatile aldehyde.

References

-

PubChem. 2-Methylundecanal. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 2-methyl undecanal (aldehyde C-12 mna). [Link]

-

Wikipedia. 2-Methylundecanal. [Link]

-

PubChem. 10-Methylundecanal. National Center for Biotechnology Information. [Link]

-

Fragrance University. methyl undecanal (aldehyde C-12 mna). [Link]

- Google Patents. Process for preparing methyl-nonyl-acetaldehyde.

-

Perflavory. 2-methyl undecanal (aldehyde C-12 mna), 110-41-8. [Link]

-

Kao Chemicals. Material Safety Data Sheet. [Link]

Sources

An In-Depth Technical Guide to 10-Methylundecanal: Properties, Synthesis, and Applications

Introduction to 10-Methylundecanal

10-Methylundecanal is a saturated fatty aldehyde characterized by a twelve-carbon backbone with a methyl branch at the C10 position. While its isomer, 2-methylundecanal, is well-documented in the fragrance and flavor industry, 10-methylundecanal holds its own significance as a chemical intermediate and a subject of study in chemical signaling. For drug development professionals, its primary relevance lies in its utility as a starting material for the synthesis of complex, biologically active molecules. One notable example is its use as an intermediate in the synthesis of Liposidomycin-B, a nucleoside antibiotic.[1] Furthermore, its identification in the neonatal recognition cues of sheep suggests a role in chemical ecology, opening avenues for research into mammalian pheromonal communication.[2]

This guide aims to provide a consolidated resource on 10-methylundecanal, moving beyond basic identification to offer practical insights into its synthesis and analysis, thereby supporting its application in advanced chemical research.

Chemical Identifiers and Physicochemical Properties

Accurate identification is paramount in chemical research. The following tables summarize the key identifiers and physicochemical properties of 10-methylundecanal.

Table 1: Chemical Identifiers for 10-Methylundecanal

| Identifier | Value | Source |

| CAS Number | 68820-37-1 | PubChem[3] |

| IUPAC Name | 10-methylundecanal | PubChem[3] |

| Molecular Formula | C12H24O | PubChem[3] |

| Molecular Weight | 184.32 g/mol | ChemicalBook[1] |

| InChI Key | TUMDWYVQVPWJDR-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC(C)CCCCCCCCC=O | PubChem[3] |

| PubChem CID | 10932114 | PubChem[3] |

Table 2: Physicochemical Properties of 10-Methylundecanal

| Property | Value | Source |

| Melting Point | 12°C (estimate) | ChemicalBook[1] |

| Boiling Point | 248.3°C (estimate) | ChemicalBook[1] |

| Density | 0.8363 g/cm³ (estimate) | ChemicalBook[1] |

| Refractive Index | 1.4316 (estimate) | ChemicalBook[1] |

Synthesis and Manufacturing

The synthesis of 10-methylundecanal can be achieved through a multi-step process commencing from commercially available starting materials. The causality behind this experimental choice lies in the robust and well-understood nature of Grignard reactions for carbon-carbon bond formation and subsequent selective oxidation to yield the desired aldehyde.

Experimental Protocol: Synthesis of 10-Methylundecanal

This protocol is adapted from a method described for the synthesis of analogous long-chain branched aldehydes.

Step 1: Grignard Coupling Reaction

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a Grignard reagent from isobutyl bromide and magnesium turnings in anhydrous diethyl ether.

-

In a separate flask, dissolve an appropriate ω-bromo-α-alkanol (e.g., 9-bromonon-1-ol) in anhydrous tetrahydrofuran (THF).

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Slowly add the solution of the bromo-alkanol to the Grignard reagent with constant stirring. The rationale for slow addition is to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to ensure the completion of the coupling reaction.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 10-methylundecan-1-ol.

Step 2: Oxidation to 10-Methylundecanal

-

Dissolve the crude 10-methylundecan-1-ol in dichloromethane (DCM).

-

To this solution, add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). TEMPO is chosen as the catalyst for its high efficiency and selectivity in oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.

-

In a separate flask, prepare an aqueous solution of sodium hypochlorite (NaOCl) and sodium bicarbonate.

-

Slowly add the NaOCl solution to the alcoholic solution at 0°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude aldehyde by column chromatography on silica gel to obtain pure 10-methylundecanal.

Caption: Synthesis workflow for 10-methylundecanal.

Analytical Methodologies

The identification and quantification of long-chain aldehydes like 10-methylundecanal are typically performed using gas chromatography-mass spectrometry (GC-MS). The long hydrocarbon chain provides sufficient volatility for GC analysis, while the mass spectrum gives a unique fragmentation pattern for confident identification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a known quantity of 10-methylundecanal in a high-purity solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.

-

GC-MS System: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250°C, using a splitless injection mode to maximize sensitivity.

-

GC Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Hold: Maintain 280°C for 5 minutes. This temperature program ensures the separation of the analyte from any potential impurities.

-

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the 10-methylundecanal peak based on its retention time and the fragmentation pattern in its mass spectrum. Characteristic fragments for long-chain aldehydes include [M-18]+ (loss of water) and a series of alkyl fragments.

Caption: General workflow for GC-MS analysis of 10-methylundecanal.

Applications in Research and Development

While not as extensively studied as other aldehydes, 10-methylundecanal has demonstrated utility in specific, high-value applications.

-

Synthetic Intermediate in Drug Development: The most significant application for the target audience is its role as a precursor in the synthesis of Liposidomycin-B.[1] Liposidomycins are a class of lipid-containing nucleoside antibiotics that inhibit bacterial peptidoglycan synthesis, a well-validated target for antibacterial drugs. The synthesis of such complex natural products relies on the availability of precisely structured chiral building blocks like 10-methylundecanal.

-

Chemical Ecology and Pheromone Research: 10-Methylundecanal has been identified as a volatile organic compound in the cranial wool of Dohne Merino lambs, where it is believed to function as part of a neonatal recognition cue.[2] This has implications for research into animal behavior, chemical signaling, and the development of synthetic lures for ecological studies or pest management. It has also been explored as a potential component in synthetic pheromone blends for trapping cerambycid beetles.[4]

-

Organic Synthesis: As a functionalized long-chain molecule, it can serve as a versatile starting material in various organic syntheses, allowing for the introduction of a C12 branched chain into larger molecules through reactions such as aldol condensations, Wittig reactions, and reductive aminations.

Safety, Handling, and Storage

Adherence to safety protocols is critical when handling any chemical reagent. 10-Methylundecanal is classified as an irritant and requires careful handling.

Table 3: GHS Hazard Classification for 10-Methylundecanal

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[4] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Aldehydes can be susceptible to oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

First-Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

10-Methylundecanal, while a less common branched aldehyde, presents significant opportunities for specialized research and development. Its established role as a synthetic intermediate for a complex antibiotic underscores its value to the drug development community. Furthermore, its emergence as a compound of interest in chemical ecology highlights the potential for new discoveries in biochemical signaling. The protocols and data presented in this guide provide a solid foundation for scientists to safely handle, analyze, and utilize 10-methylundecanal in their research endeavors. Future investigations into its biological activities and those of its derivatives may reveal new applications in pharmacology and beyond.

References

-

The Good Scents Company. (n.d.). decanal (aldehyde C-10). Retrieved from [Link]

-

Variations on a Theme: Two Structural Motifs Create Species-Specific Pheromone Channels for Multiple Species of South American Cerambycid Beetles. (2020). PMC. Retrieved from [Link]

-

Burger, B. V., et al. (2014). Temporal Changes in the Neonatal Recognition Cue of Dohne Merino Lambs (Ovis aries). Chemical Senses. Retrieved from [Link]

-

Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. (n.d.). PMC. Retrieved from [Link]

-

Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. (n.d.). PMC. Retrieved from [Link]

-

Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds. (n.d.). PMC. Retrieved from [Link]

-

Aldehydes and Acetals - Part 1* ingredients. (2009). Perfumer & Flavorist. Retrieved from [Link]

-

Aldehydes in relation to Absorption of Fat from the Intestine and Metabolism of Fat in the Liver. (n.d.). Journal of Cell Science. Retrieved from [Link]

-

UniProt. (n.d.). ALDH3A1 - Aldehyde dehydrogenase, dimeric NADP-preferring - Bos taurus (Bovine). Retrieved from [Link]

-

INCHEM. (n.d.). 907. Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 10-Methylundecanal. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 10-Methylundecanal CAS#: 68820-37-1 [m.chemicalbook.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 10-Methylundecanal | C12H24O | CID 10932114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Variations on a Theme: Two Structural Motifs Create Species-Specific Pheromone Channels for Multiple Species of South American Cerambycid Beetles - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of 10-Methylundecanal in Essential Oils: A Technical Guide for Researchers

This technical guide delves into the current scientific understanding of 10-methylundecanal's presence in natural essential oils. While the world of phytochemistry is vast and ever-expanding, the natural occurrence of this specific branched-chain aldehyde remains a subject of limited direct evidence in peer-reviewed literature. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the context of aldehydes in essential oils, the analytical methodologies available for their detection, and a discussion of potential biosynthetic pathways.

Introduction: The Significance of Aldehydes in Essential Oils

Aldehydes are a class of organic compounds characterized by a carbonyl functional group (C=O) bonded to a hydrogen atom and a hydrocarbon radical. In the realm of essential oils, aldehydes are pivotal contributors to the characteristic aromas and bioactive properties of many botanicals.[1][2][3] Straight-chain aldehydes such as decanal and undecanal are well-documented constituents of citrus and coriander essential oils, lending them their distinctive fresh and waxy scents.[4][5][6] These compounds are not only significant for the fragrance and flavor industries but also exhibit various biological activities, including antimicrobial and anti-inflammatory effects.[2]

Branched-chain aldehydes, such as 10-methylundecanal, represent a more structurally nuanced subgroup. While their presence is less commonly reported in essential oils compared to their straight-chain counterparts, they can offer unique and complex aromatic profiles. For instance, the structurally related 2-methylundecanal is a classic perfumery ingredient known for its powerful aldehydic top note.[7] The investigation into the natural occurrence of specific branched-chain aldehydes like 10-methylundecanal is therefore a compelling area of research for the discovery of novel aromatic and therapeutic agents.

However, a thorough review of the current scientific literature reveals a scarcity of direct reports identifying 10-methylundecanal as a natural constituent of essential oils. While its isomer, 10-undecenal, has been identified in sources like coriander leaf extract, the methylated form remains elusive.[8][9][10] This guide will, therefore, proceed by providing the foundational knowledge and technical frameworks necessary for researchers to explore the potential presence of this compound.

Analytical Methodologies for the Detection and Quantification of 10-Methylundecanal

The analysis of volatile compounds within the complex matrix of an essential oil necessitates high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of individual components.[11][12]

Core Principles of GC-MS for Aldehyde Analysis

GC-MS analysis involves the volatilization of the essential oil sample, separation of its components in a capillary column based on their boiling points and affinities for the stationary phase, and subsequent detection by a mass spectrometer.[12][13] The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" for each compound. This mass spectrum serves as a chemical fingerprint for identification.

For the specific analysis of 10-methylundecanal, a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) would be suitable for separation. The identification would rely on matching the obtained mass spectrum with a reference spectrum from a commercial or in-house library. Quantification can be achieved by integrating the peak area of the corresponding chromatogram and comparing it to a calibration curve generated with a pure standard of 10-methylundecanal.

Validated Experimental Protocol for GC-MS Analysis

The following protocol provides a robust framework for the analysis of essential oils for the presence of 10-methylundecanal. This protocol is designed to be a self-validating system, incorporating essential quality control steps.

Objective: To identify and quantify 10-methylundecanal in an essential oil sample.

Materials:

-

Essential oil sample

-

10-Methylundecanal analytical standard (purity ≥95%)

-

High-purity solvent (e.g., hexane or dichloromethane, GC grade)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

-

Autosampler vials and inserts

-

Microsyringes

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 10-methylundecanal (1000 µg/mL) in the chosen solvent.

-

Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 to 50 µg/mL.

-

-

Sample Preparation:

-

Dilute the essential oil sample in the chosen solvent. A starting dilution of 1:100 (v/v) is recommended, with further adjustments based on the concentration of volatile components.

-

-

GC-MS Instrumentation and Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain 240°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of each calibration standard and the prepared sample.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

-

Identify the 10-methylundecanal peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Construct a calibration curve by plotting the peak area of the 10-methylundecanal standard against its concentration.

-

Quantify the amount of 10-methylundecanal in the sample by interpolating its peak area on the calibration curve.

-

Trustworthiness and Self-Validation:

-

Linearity: The calibration curve should have a correlation coefficient (R²) of ≥0.995 to ensure a linear response of the detector.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) to define the sensitivity of the method.

-

Repeatability: Multiple injections of the same sample should yield a relative standard deviation (RSD) of <15% for the peak area.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the GC-MS analytical workflow for the detection of 10-methylundecanal in essential oils.

Caption: GC-MS analytical workflow for 10-methylundecanal.

Potential Biosynthetic Pathways of Branched-Chain Aldehydes in Plants

While the direct biosynthetic pathway for 10-methylundecanal in plants is not established due to its apparent rarity, we can hypothesize a plausible route based on known metabolic processes for fatty acids and aldehydes.[14][15] The biosynthesis of fatty acids is a fundamental process in plants, and the formation of aldehydes often occurs through the reduction of fatty acyl-CoAs or fatty acyl-ACPs.

The proposed pathway for 10-methylundecanal would likely diverge from the canonical fatty acid synthesis. It would necessitate the incorporation of a methyl group at a specific position on the growing acyl chain. This methylation step is a critical and likely rate-limiting factor, potentially explaining the low natural abundance of such compounds.

Hypothetical Biosynthetic Route

The following diagram outlines a potential biosynthetic pathway for 10-methylundecanal, starting from primary metabolism.

Caption: Hypothetical biosynthesis of 10-methylundecanal.

This proposed pathway highlights the key enzymatic steps that would be required for the synthesis of 10-methylundecanal. The identification and characterization of the specific methyltransferase and reductase enzymes would be crucial for validating this hypothesis and for potential biotechnological applications.

Conclusion and Future Directions

The natural occurrence of 10-methylundecanal in essential oils remains an open question in the field of phytochemistry. While direct evidence is currently lacking in the public domain, the analytical frameworks and biosynthetic hypotheses presented in this guide provide a solid foundation for future research.

For researchers and drug development professionals, the pursuit of novel branched-chain aldehydes from natural sources holds significant promise. The unique aromatic and potential bioactive properties of these molecules could lead to the development of new fragrances, flavors, and therapeutic agents. Future research should focus on:

-

Broad Screening of Essential Oils: A systematic screening of a diverse range of essential oils, particularly from plant families known to produce unique secondary metabolites, using sensitive and validated GC-MS methods.

-

Isolation and Structural Elucidation: If a potential candidate for 10-methylundecanal is detected, its isolation and unequivocal structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy will be essential.

-

Transcriptome and Genome Analysis: For plants found to produce 10-methylundecanal, transcriptome and genome sequencing can help identify the genes encoding the enzymes involved in its biosynthesis.

By employing the rigorous scientific approach outlined in this guide, the research community can move closer to understanding the natural world's complex chemistry and harnessing its potential for innovation.

References

- Sci-Hub. (n.d.). Coupled gas chromatographic-electroantennographic detection (GC-EAD) analysis of the female gland extract showed the presence of two EAD-active peaks...

- The Good Scents Company. (n.d.). decanal (aldehyde C-10), 112-31-2.

- dōTERRA Essential Oils. (n.d.). Part 5: Oxygenated Compounds—Aldehydes.

- PubChem. (n.d.). 10-Undecenal.

- SciSpace. (n.d.). Improved analytical method for estimation of essential oil in drug ointment through rapid static chromatography headspace for qu.

- ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.

- Fragrance University. (n.d.). methyl undecanal (aldehyde C-12 mna).

- PubMed Central. (2025). Aromatic Volatile Compounds of Essential Oils: Distribution, Chemical Perspective, Biological Activity, and Clinical Applications.

- PMC - NIH. (n.d.). A developmental gradient reveals biosynthetic pathways to eukaryotic toxins in monocot geophytes.

- ResearchGate. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS).

- Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Aldehyde C-11.

- SciELO. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities of essential oil of Camp.

- PubMed. (n.d.). Detecting traces of methyl eugenol in essential oils: tea tree oil, a case study.

- Perflavory. (n.d.). 10-undecenal (aldehyde C-11 undecylenic), 112-45-8.

- Essentique. (2022, September 7). Aldehydes.

- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.

- International Scientific Organization. (n.d.). A brief review on emerging analytical techniques for essential oil quantification.

- MedChemExpress. (n.d.). 10-Undecenal (Undecylenic aldehyde).

- University of Pretoria. (n.d.). Chapter 3: Methods for essential oil analysis.

- aromatics.com. (n.d.). Essential Oil Chemical Families.

- PubMed. (2023, July 26). Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals.

- The Good Scents Company. (n.d.). 2-methyl undecanal (aldehyde C-12 mna) 2-methylundecanal.

- Wikipedia. (n.d.). Undecanal.

- Pak. J. Bot. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.

- Echemi. (n.d.). 112-45-8, 10-Undecenal Formula.

- BOSS CHEMICAL. (n.d.). 2-METHYLUNDECANAL CAS 110-41-8.

Sources

- 1. Part 5: Oxygenated Compounds—Aldehydes | dōTERRA Essential Oils [doterra.com]

- 2. essentique.com [essentique.com]

- 3. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 4. decanal (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]

- 5. Undecanal - Wikipedia [en.wikipedia.org]

- 6. 2-METHYLUNDECANAL CAS 110-41-8 - Buy 2-METHYLUNDECANAL, CAS 110-41-8, C12H24O Product on BOSS CHEMICAL [bosschemical.com]

- 7. 2-methyl undecanal (aldehyde C-12 mna), 110-41-8 [thegoodscentscompany.com]

- 8. 10-Undecenal | C11H20O | CID 8187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [perflavory.com]

- 10. echemi.com [echemi.com]

- 11. scielo.br [scielo.br]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. researchgate.net [researchgate.net]

- 14. Aromatic Volatile Compounds of Essential Oils: Distribution, Chemical Perspective, Biological Activity, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A developmental gradient reveals biosynthetic pathways to eukaryotic toxins in monocot geophytes - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Core Identification and Molecular Structure

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylundecanal

For the attention of researchers, scientists, and professionals in drug development and chemical synthesis, this document provides a comprehensive scientific guide to 2-Methylundecanal. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical, field-proven insights, moving beyond simple data tabulation to explain the causality behind the compound's characteristics and the methodologies used to determine them.

2-Methylundecanal, also known by trade names such as Aldehyde C-12 MNA and methylnonylacetaldehyde, is a branched-chain aliphatic aldehyde. Its significance in various industries, primarily fragrance and flavor, stems from its unique organoleptic profile and its utility as a chemical intermediate.[1]

Nomenclature & Identifiers:

The structure features a ten-carbon chain (nonyl group) attached to an acetaldehyde core, with the methyl group at the alpha-position (C2) relative to the carbonyl group. This alpha-branching is crucial as it introduces a stereocenter, making the molecule chiral.[3]

Sources

Chirality and enantiomers of methylundecanal compounds

An In-Depth Technical Guide to the Chirality and Enantiomers of 2-Methylundecanal

Foreword

In the intricate world of molecular science, the spatial arrangement of atoms can dictate the entirety of a compound's biological and sensory profile. This principle is nowhere more evident than in the study of chirality. 2-Methylundecanal, a cornerstone of the modern fragrance palette, presents a classic yet compelling case study in stereochemistry. While its racemic form is widely known for a characteristic aldehydic, waxy, and ambergris-like scent, a deeper investigation into its constituent enantiomers—(R)- and (S)-2-methylundecanal—reveals the subtle yet critical impact of three-dimensional structure on olfactory perception. This guide is designed for researchers, chemists, and professionals in the fragrance and pharmaceutical industries, providing a comprehensive exploration of the core stereochemistry, enantioselective synthesis, analytical separation, and distinct properties of 2-methylundecanal's chiral forms. Our objective is to move beyond mere description, offering insights into the causality behind experimental choices and the self-validating systems required for robust chiral analysis.

The Molecular Architecture: Chirality in 2-Methylundecanal

2-Methylundecanal, also known by trade names such as Aldehyde C-12 MNA, is a C12 aliphatic aldehyde.[1][2] Its molecular structure is characterized by a ten-carbon chain (nonyl group) attached to a carbon atom that is bonded to both a methyl group and an aldehyde functional group. This specific carbon, at the second position (C2), is a stereocenter, meaning it is bonded to four different substituent groups: a hydrogen atom, a methyl group (-CH₃), an aldehyde group (-CHO), and a nonyl group (-C₉H₁₉).

The presence of this single asymmetric carbon atom confers chirality upon the molecule, resulting in the existence of two non-superimposable mirror-image forms known as enantiomers: (R)-2-methylundecanal and (S)-2-methylundecanal.[3] While these enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), their interaction with other chiral entities, such as biological olfactory receptors, can differ significantly.[4][5]

| Property | Racemic 2-Methylundecanal |

| Molecular Formula | C₁₂H₂₄O[2] |

| Molar Mass | 184.32 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1][3][6] |

| Density | ~0.822 - 0.830 g/cm³ @ 25°C[1][2] |

| Refractive Index | ~1.431 - 1.436 @ 20°C[1][2] |

| Boiling Point | ~171 °C @ 760 mmHg[1] |

| Solubility | Soluble in organic solvents like ethanol; insoluble in water.[2][3] |

Diagram 1: Enantiomers of 2-Methylundecanal This diagram illustrates the stereocenter at the C2 position and the mirror-image relationship between the (R) and (S) enantiomers.

Caption: Molecular structures of (R)- and (S)-2-methylundecanal.

Synthesis and Stereochemical Control

The method of synthesis directly determines the stereochemical outcome. Industrial production often prioritizes cost and yield, typically resulting in a racemic mixture, whereas targeted research and high-fidelity fragrance creation necessitate enantiomerically pure compounds.

Racemic Synthesis Pathways

Commercial synthesis of 2-methylundecanal generally follows one of two primary routes, both of which yield a 1:1 mixture of the (R) and (S) enantiomers.[3]

-

Darzens Condensation Route: The first reported synthesis in 1904 involves the reaction of methyl nonyl ketone with an alkyl chloroacetate to form a glycidic ester, which then undergoes saponification and decarboxylation to yield the target aldehyde.[3]

-

Aldol Condensation-Hydrogenation Route: A more modern industrial approach begins with the hydroformylation of 1-decene to produce undecanal. This is followed by a base-catalyzed aldol condensation with formaldehyde to form 2-methyleneundecanal. The final step is the hydrogenation of the carbon-carbon double bond to yield 2-methylundecanal.[3]

Diagram 2: Industrial Racemic Synthesis This workflow outlines the common industrial synthesis of racemic 2-methylundecanal starting from undecanal.

Caption: Workflow for the industrial synthesis of racemic 2-methylundecanal.

Enantioselective Synthesis: The SAMP/RAMP Hydrazone Method

To obtain enantiomerically pure or enriched forms of 2-methylundecanal, an asymmetric synthesis strategy is required. The Enders SAMP/RAMP hydrazone alkylation method is a well-established and highly effective technique for this purpose.[3]

Causality of Experimental Choice: This method's efficacy stems from the use of a chiral auxiliary—(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). This auxiliary temporarily introduces a chiral influence, directing the alkylation step to occur stereoselectively on one face of the molecule. After the key bond is formed, the auxiliary is cleaved, leaving behind an enantiomerically enriched product.

Protocol 1: Conceptual Steps for SAMP/RAMP Synthesis of (R)-2-Methylundecanal

-

Hydrazone Formation: An achiral starting aldehyde (e.g., propanal) is reacted with the (R)-amino-2-(methoxymethyl)pyrrolidine (RAMP) chiral auxiliary to form the corresponding RAMP-hydrazone.

-

Deprotonation: The hydrazone is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to selectively deprotonate the α-carbon, forming a chiral aza-enolate. The RAMP auxiliary directs this deprotonation.

-

Stereoselective Alkylation: The chiral aza-enolate is then reacted with a suitable electrophile, in this case a nonyl halide (e.g., 1-iodononane). The steric bulk and conformation of the RAMP auxiliary block one face of the aza-enolate, forcing the alkyl group to add to the opposite face with high stereoselectivity.

-

Cleavage of Auxiliary: The resulting alkylated hydrazone is subjected to ozonolysis or another suitable cleavage method to remove the chiral auxiliary, yielding the desired (R)-2-methylundecanal with high enantiomeric purity.[3]

Diagram 3: Enantioselective Synthesis Workflow This diagram visualizes the key stages of the SAMP/RAMP hydrazone method for asymmetric synthesis.

Caption: Key stages of the SAMP/RAMP hydrazone asymmetric synthesis method.

Chiral Analysis and Separation

The analytical confirmation of enantiomeric purity and the preparative separation of racemates are critical procedures in both quality control and research. Due to the identical physical properties of enantiomers, specialized chiral recognition techniques are mandatory.[4][7]

Chiral Gas Chromatography (GC)

For volatile compounds like 2-methylundecanal, chiral gas chromatography is the analytical method of choice.[8][9] The technique relies on a chiral stationary phase (CSP) within the GC column. These phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification.[8][10] Cyclodextrin derivatives are common and highly effective CSPs for this purpose.[8][10]

Protocol 2: Self-Validating Chiral GC Analysis of 2-Methylundecanal

-

Objective: To separate and quantify the (R) and (S) enantiomers of 2-methylundecanal and determine the enantiomeric excess (% ee).

-

Instrumentation & Consumables:

-

Gas Chromatograph with Flame Ionization Detector (FID).

-

Chiral Capillary Column: e.g., Rt-betaDEXcst or similar beta-cyclodextrin-based CSP (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Sample: 2-methylundecanal (racemic standard and sample for analysis), diluted to ~100 ppm in a suitable solvent (e.g., hexane).

-

-

Methodology:

-

System Preparation: Install the chiral column. Condition the column according to the manufacturer's instructions to ensure a stable baseline.

-

Instrument Parameters (Typical Starting Conditions):

-

Injector: Split mode (e.g., 50:1 split ratio), 250°C.

-

Carrier Gas: Constant flow, e.g., 1.5 mL/min Helium.

-

Oven Program: 60°C initial, hold for 2 min. Ramp at 2°C/min to 200°C, hold for 5 min. Rationale: A slow temperature ramp is crucial for resolving enantiomers, as it maximizes the differential interaction time with the CSP.

-

Detector (FID): 250°C.

-

-

System Suitability Test (Self-Validation):

-

Inject the racemic (1:1) standard of 2-methylundecanal.

-

Verify that two distinct, well-separated peaks are observed. The resolution between the peaks should be >1.5 to ensure accurate quantification. This step validates that the column and conditions are capable of chiral separation.

-

-

Sample Analysis:

-

Inject the unknown sample using the same method.

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (requires injection of pure standards if elution order is unknown).

-

-

Data Analysis & Calculation:

-

Integrate the peak areas for each enantiomer (Area_R and Area_S).

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_major - Area_minor| / (Area_major + Area_minor)) * 100

-

-

Diagram 4: Chiral GC Analytical Workflow This flowchart details the process from sample preparation to the final determination of enantiomeric excess.

Caption: Process flowchart for the chiral analysis of 2-methylundecanal via GC.

Olfactory Properties and Applications

The primary application of 2-methylundecanal is in the flavor and fragrance industry.[2][6] It is valued for its powerful and diffusive character, providing a classic "aldehydic" top note that imparts freshness and sparkle to compositions.[1][12] It is famously a component of iconic perfumes like Chanel No. 5.[3]

While the racemic mixture has a well-documented scent profile, the individual enantiomers exhibit subtle differences. Sensory evaluation by professional perfumers has indicated only a slight variation in odor quality and intensity between the (R) and (S) forms.[3] This is a significant finding, as in many other chiral odorants, the differences can be dramatic (e.g., carvone smelling of spearmint and caraway). The subtlety in this case suggests that the olfactory receptors interacting with 2-methylundecanal may have a binding pocket that is less sensitive to the stereochemistry at the C2 position compared to other chiral molecules.

| Compound | Reported Odor Profile |

| Racemic 2-Methylundecanal | Herbaceous, orange, ambergris-like, waxy, mossy, with metallic and citrus nuances.[1][3] At high dilution, notes of honey and nuts can emerge.[3] |

| (R)-2-Methylundecanal | Reported to have a slightly different odor quality and intensity compared to the (S)-enantiomer.[3] |

| (S)-2-Methylundecanal | Reported to have a slightly different odor quality and intensity compared to the (R)-enantiomer.[3] |

Its versatility allows it to blend well with a wide range of materials, including floral, woody, and tobacco accords.[1][12] It is particularly effective in creating "ambre" and "tabac" bases and adds unique dry notes to mimosa compositions.[12]

Conclusion and Future Outlook

2-Methylundecanal serves as an exemplary model for understanding the fundamentals of chirality in a commercially significant molecule. The established methods for its racemic and enantioselective synthesis provide a robust platform for producing material with desired stereochemical purity. Furthermore, the application of chiral gas chromatography offers a reliable and precise system for validating this purity, a critical step for both quality control in the fragrance industry and for fundamental research into structure-odor relationships.

While the reported olfactory differences between the (R)- and (S)-enantiomers are subtle, they underscore the principle that biological systems can and do differentiate between stereoisomers. For drug development professionals, this case reinforces the absolute necessity of chiral analysis, as such subtle differences in recognition can translate to vast disparities in pharmacological activity and toxicity.[4][5] Future research may focus on more granular sensory analysis and molecular modeling to elucidate the precise nature of the interaction between each enantiomer and its corresponding olfactory receptors, further refining our understanding of the chemical senses.

References

-

2-Methylundecanal - Wikipedia. Wikipedia. [Link]

-

2-Methylundecanal - Chem-Impex. Chem-Impex International. [Link]

-

2-methyl undecanal (aldehyde C-12 mna) 2-methylundecanal. The Good Scents Company. [Link]

-

methyl undecanal (aldehyde C-12 mna). Fragrance University. [Link]

-

2-Methylundecanal | C12H24O | CID 61031. PubChem, National Center for Biotechnology Information. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Cureus. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

-

Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

-

Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2020). Molecules. [Link]

-

(PDF) Chiral Gas Chromatography. ResearchGate. [Link]

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2022). Molecules. [Link]

-

Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. (2009). Journal of Agricultural and Food Chemistry. [Link]

-

Chiral analysis - Wikipedia. Wikipedia. [Link]

Sources

- 1. Fragrance University [fragranceu.com]

- 2. 2-Methylundecanal | C12H24O | CID 61031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylundecanal - Wikipedia [en.wikipedia.org]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral analysis - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 11. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-methyl undecanal (aldehyde C-12 mna), 110-41-8 [thegoodscentscompany.com]

Biological Activity of Long-Chain Aliphatic Aldehydes: From Endogenous Modulators to Pathological Mediators

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic aldehydes, a class of reactive carbonyl species, occupy a fascinating and critical junction in cellular biology. Generated endogenously from the metabolism of key lipids such as fatty alcohols, sphingolipids, and ether glycerolipids, and as byproducts of lipid peroxidation under oxidative stress, these molecules are far from being mere metabolic intermediates.[1] At physiological concentrations, they function as signaling molecules, modulating pathways that influence cell proliferation and differentiation.[1][2][3] However, their inherent reactivity means that at elevated concentrations, a hallmark of many pathological states, they become potent cytotoxic agents. This guide provides a comprehensive exploration of the dual nature of long-chain aliphatic aldehydes, detailing their metabolic origins, their physiological and pathophysiological roles, the analytical methodologies for their detection, and the emerging therapeutic strategies aimed at targeting their activity.

Endogenous Generation and Metabolic Fate

The steady-state intracellular concentration of long-chain aliphatic aldehydes is a tightly regulated balance between their generation from various metabolic pathways and their detoxification by dedicated enzyme systems.[2] Understanding this balance is fundamental to appreciating their biological impact.

Primary Generation Pathways

Long-chain aliphatic aldehydes are not dietary essentials but are produced within the cell through several key processes:

-

Lipid Peroxidation: Under conditions of oxidative stress, reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cellular membranes, initiating a chain reaction that yields lipid hydroperoxides.[4][5] These unstable intermediates decompose to form a complex mixture of aldehydes, including long-chain aliphatic aldehydes.[2][6]

-

Metabolism of Precursor Lipids: Several enzymatic pathways catabolize complex lipids, resulting in the formation of fatty aldehydes.[1] These include the breakdown of ether glycerolipids (plasmalogens), fatty alcohols, sphingolipids, and wax esters.[1][7] For instance, the cleavage of the vinyl ether bond in plasmalogens directly yields a long-chain fatty aldehyde.[8]

-

Enzymatic Oxidation of Alcohols: Enzymes such as copper-radical alcohol oxidases can convert long-chain aliphatic alcohols into their corresponding aldehydes, a process with potential applications in green chemistry and biocatalysis.[9]

Caption: Overview of aldehyde generation, metabolism, and biological effects.

Metabolic Detoxification

Due to their reactivity, cells have evolved efficient mechanisms to metabolize and detoxify aldehydes:

-

Oxidation: The primary route for aldehyde catabolism is oxidation to the corresponding, less reactive carboxylic acid. This is catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[2][10] Fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2, is particularly important for metabolizing long-chain aldehydes.[1]

-

Reduction: Aldehydes can be reduced back to their corresponding alcohols by aldo-keto reductases (AKRs) or alcohol dehydrogenases.[2]

-

Glutathione Conjugation: Aldehydes can form adducts with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[2]

The efficiency of these detoxification pathways is crucial in preventing the accumulation of aldehydes to toxic levels.[2]

The Dual Role: Physiological Signaling vs. Pathological Damage

The biological effect of long-chain aliphatic aldehydes is highly concentration-dependent. This duality positions them as both beneficial signaling molecules and potent drivers of pathology.

Physiological Roles: Aldehydes as Signaling Molecules

At low, tightly regulated concentrations, certain aldehydes participate in cellular communication and physiological regulation.[2][3] They can modulate signaling pathways and gene expression, thereby influencing fundamental cellular processes like proliferation, differentiation, and apoptosis.[3] For example, the aldehyde retinaldehyde is essential for vision, and other fatty aldehydes have been implicated in thyroid function and cell proliferation.[1]

Pathophysiological Roles: Aldehydes as Cytotoxic Agents

When production outpaces detoxification, aldehyde concentrations rise, leading to widespread cellular damage.[2] This is a common feature in diseases associated with high oxidative stress.

-

Mechanism of Toxicity: The primary mechanism of aldehyde toxicity is their high electrophilicity, which allows them to form covalent adducts with nucleophilic sites on cellular macromolecules.[11] They readily form Schiff base adducts with the free amino groups of lysine residues in proteins and with lipids like phosphatidylethanolamine (PE).[1] These modifications can disrupt protein structure and function, alter membrane properties, and lead to cellular dysfunction.[1][2]

-

Propagation of Injury: Due to their amphiphilic nature and greater stability compared to ROS, aldehydes can diffuse from their site of origin, such as the plasma membrane, to react with targets in the cytoplasm and nucleus, thereby propagating oxidative injury throughout the cell and to neighboring cells.[2][6]

| Disease Category | Associated Aldehydes | Key Pathological Mechanisms | References |

| Neurodegenerative Diseases | 4-hydroxy-2-nonenal (HNE), Malondialdehyde (MDA), Acrolein | Protein aggregation, mitochondrial dysfunction, DNA damage, disruption of neurotransmission. | [2][4] |

| Cardiovascular Diseases | 4-HNE, Acrolein | Impaired myocardial function, endothelial dysfunction, promotion of inflammation. | [12][13] |

| Cancer | Various (endogenous & exogenous) | DNA damage, degradation of tumor suppressors (e.g., BRCA2), promotion of chemoresistance. | [14][15][16] |

| Autoimmune Diseases | HNE | Modification of self-antigens, formation of neoantigens, breaking of immune tolerance. | [2] |

| Metabolic Syndrome | 4-HNE | Disruption of insulin signaling pathways. | [2] |

Modulation of Key Signaling Pathways

Long-chain aldehydes can profoundly impact cellular function by directly or indirectly modulating critical signaling cascades. Their ability to form adducts with key signaling proteins, such as kinases and phosphatases, can lead to either inhibition or aberrant activation of these pathways.

-

MAPK and PI3K Cascades: In certain cell types, 4-HNE has been shown to inhibit the autophosphorylation of the PDGF receptor, leading to the downregulation of the mitogen-activated protein kinase (MAPK) and PI3K signaling pathways and a subsequent decrease in cell proliferation.[2]

-

NF-κB Signaling: Acrolein, a highly reactive aldehyde, can trigger inflammation by activating the nuclear factor kappa B (NF-κB) signaling pathway, which controls the expression of numerous pro-inflammatory mediators.[3]

-

Insulin Signaling: The formation of HNE adducts with proteins involved in the insulin signaling cascade can impair the transmission of the insulin signal, contributing to insulin resistance.[2]

Caption: Aldehyde-mediated dysregulation of a generic signaling pathway.

Analytical Methodologies for Aldehyde Quantification

Accurate and sensitive quantification of long-chain aliphatic aldehydes in complex biological matrices is essential for both basic research and clinical biomarker discovery.[3] Due to their volatility and reactivity, direct measurement is challenging, and most methods rely on derivatization followed by chromatography.[17]

Common Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds.[3] Aldehydes are typically derivatized to form more stable and less volatile products, which improves chromatographic separation and detection sensitivity.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wide range of aldehydes and complex matrices.[3] It offers high sensitivity and selectivity, allowing for quantification based on mass spectra and retention times.[3]

-

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: These are robust and widely used methods, often employed after derivatization with a UV-absorbing or fluorescent tag.[18] While sensitive, they may lack the structural confirmation provided by mass spectrometry.[18]

Experimental Protocol: GC-MS Quantification of Long-Chain Aldehydes in Plasma

This protocol describes a self-validating system for the quantification of aldehydes, adapted from established methodologies.[8] The core principle is the conversion of aldehydes into stable oxime derivatives using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which allows for sensitive detection by GC-MS in negative ion chemical ionization (NICI) mode.

Rationale: PFBHA derivatization is chosen because it reacts quantitatively with aldehydes to form stable oximes that are easily resolved by GC and are highly sensitive to electron capture detection, a feature of NICI-MS, thus enabling very low detection limits.

Step-by-Step Methodology:

-

Sample Preparation & Lipid Extraction:

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated aldehyde analog) to correct for extraction efficiency and derivatization variability.

-

Extract total lipids using a modified Folch method (chloroform:methanol, 2:1 v/v). Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids and aldehydes. Dry the solvent under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried lipid extract in 100 µL of a PFBHA solution (e.g., 10 mg/mL in pyridine or a buffered solution).

-

Incubate the mixture at 60°C for 60 minutes to ensure complete reaction. This step converts all aldehydes to their PFBHA-oxime derivatives.

-

-

Purification of Derivatives:

-

After incubation, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

-

The PFBHA-oxime derivatives, being hydrophobic, will partition into the upper hexane layer. Collect the hexane layer.

-

Wash the hexane layer with water twice more to remove excess reagent and other polar contaminants.

-

Dry the final hexane extract under nitrogen and reconstitute in a small volume (e.g., 50 µL) of hexane suitable for GC injection.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer with a NICI source.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the oxime derivatives.

-

Injection: Inject 1-2 µL of the prepared sample.

-

GC Program: Use a temperature gradient starting at a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatives based on their boiling points.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic fragment ions of the aldehyde-PFBHA derivatives and the internal standard. This provides high specificity and sensitivity.

-

-

Quantification and Validation:

-

Generate a standard curve using known concentrations of authentic aldehyde standards and the internal standard, subjected to the same extraction and derivatization procedure.

-

Calculate the concentration of each aldehyde in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Controls: Process a blank sample (e.g., water or buffer) to check for background contamination. A spiked plasma sample should be run to determine recovery and matrix effects.

-

Caption: Experimental workflow for GC-MS analysis of aldehydes.

Therapeutic Targeting and Drug Development

The central role of aldehydes in the pathophysiology of numerous diseases makes their metabolic pathways attractive targets for therapeutic intervention.[19] The primary goal of such strategies is to reduce the "aldehydic load" and mitigate downstream cellular damage.

-

Enhancing ALDH Activity: A promising strategy is to increase the catalytic activity of ALDH enzymes, particularly the mitochondrial ALDH2, which is crucial for detoxifying aldehydes like 4-HNE.[12] Small molecule activators of ALDH2 have shown protective effects in preclinical models of cardiovascular disease by enhancing the clearance of toxic aldehydes and reducing oxidative stress-induced injury.[12][13]

-

Aldehyde Sequestration: Another approach involves the use of "aldehyde scavenger" molecules. These are compounds with nucleophilic centers (e.g., hydrazines, amines) that can react with and neutralize aldehydes, preventing them from forming adducts with cellular macromolecules.

-

Inhibition of Aldehyde Production: Targeting the upstream sources of aldehyde production, such as inhibiting specific enzymes involved in lipid peroxidation or modulating lipid metabolism, represents a more complex but potentially effective long-term strategy.

Given the overexpression of certain ALDH isoforms in cancer stem cells, which contributes to chemoresistance, the development of ALDH inhibitors is also a major area of cancer drug development.[15] This highlights the context-dependent nature of targeting aldehyde metabolism.

Conclusion and Future Perspectives

Long-chain aliphatic aldehydes are critical metabolic players with a profound and context-dependent impact on cell biology. Their roles as both essential signaling molecules and potent toxins underscore the importance of maintaining cellular redox homeostasis. The accumulation of these reactive species is a key pathogenic mechanism in a host of human diseases, including neurodegenerative, cardiovascular, and malignant disorders.

Future research must focus on developing more sophisticated analytical tools to measure the flux and subcellular localization of specific aldehydes in real-time. This will allow for a more nuanced understanding of their signaling roles versus their toxic effects. Furthermore, the development of isoform-specific ALDH modulators and highly targeted aldehyde scavengers holds significant promise for creating novel therapeutic interventions for diseases driven by aldehyde toxicity and oxidative stress.

References

-

Zarkovic, N. (2003). Interaction of aldehydes derived from lipid peroxidation and membrane proteins. Frontiers in Bioscience, 8, s219-36. [Link]

-

Wikipedia. (n.d.). Metabolism. [Link]

-

Mezzar, S., et al. (2015). Long-chain aliphatic aldehydes are produced during various metabolic processes. ResearchGate. [Link]

-

Bio-Synthesis Inc. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. [Link]

-

Le V, Q., et al. (2009). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Journal of Chromatography B, 877(27), 3011-8. [Link]

-

Gautam, A., & Kumar, R. (2023). Oxidative Stress-mediated Lipid Peroxidation-derived Lipid Aldehydes in the Pathophysiology of Neurodegenerative Diseases. Current Neuropharmacology, 21(10), 1874-1891. [Link]

-

Ribeaucourt, D., et al. (2021). Comprehensive Insights into the Production of Long Chain Aliphatic Aldehydes Using a Copper-Radical Alcohol Oxidase as Biocatalyst. ACS Sustainable Chemistry & Engineering. [Link]

-

James, P. F., & Zoeller, R. A. (2009). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Biochimica et Biophysica Acta, 1791(7), 636-44. [Link]

-

Pervaiz, N., et al. (2022). Role of Aldehyde Dehydrogenases in Physiopathological Processes. ResearchGate. [Link]

-

Spickett, C. M., & Wishart, J. F. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Antioxidants & Redox Signaling, 30(16), 1913-1941. [Link]

-

Yin, Y., et al. (2022). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. MDPI. [Link]

-

Brown, E. E., & Anderson, R. E. (2012). Therapeutic Potential of Targeting Lipid Aldehydes and Lipoxidation End-Products in the Treatment of Ocular Disease. ResearchGate. [Link]

-

Singh, S., et al. (2013). Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress. Free Radical Biology and Medicine, 56, 89-101. [Link]

-

Chen, Y., et al. (2022). Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets. Cancer Letters, 546, 215857. [Link]

-

Mano, J., & Biswas, M. S. (2016). Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes. Plant Signaling & Behavior, 11(1), e1122498. [Link]

-

P-G, M., & V, V. (2021). Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer. MDPI. [Link]

-

Nadeem, M. (2017). Development of Aldehydes from Lipid Oxidation. Journal of Food Processing & Technology. [Link]

-

Spickett, C. M., & Wishart, J. F. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Antioxidants & Redox Signaling. [Link]

-

Zhang, Y., et al. (2021). Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention. International Journal of Molecular Sciences, 22(19), 10816. [Link]

-

Chen, C. H., et al. (2014). Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. Physiological Reviews, 94(1), 1-34. [Link]

-

Lange, K. N., et al. (2018). Deciphering Functions of Intracellular Formaldehyde: Linking Cancer and Aldehyde Metabolism. Biochemistry, 57(4), 378-379. [Link]

-

Liu, Y., et al. (2021). Pharmacological Activation Of Aldehyde Dehydrogenase 2 Protects Against Heatstroke-Induced Acute Lung Injury by Modulating Oxidative Stress and Endothelial Dysfunction. Frontiers in Pharmacology, 12, 706229. [Link]

-

Tomita, H., et al. (2016). Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance. Oncotarget, 7(12), 15038-51. [Link]

-

Frye, R. E., et al. (2021). Aldehydes generated during lipid peroxidation. ResearchGate. [Link]

-

Liu, H., et al. (2022). Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications. Synthetic Biology and Engineering. [Link]

-

ecancer. (2017). Aldehydes from environment and diet cause cancer by degrading BRCA2. [Link]

-

ResearchGate. (n.d.). Aldehydes Produced during Oxidative Stress. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. [Link]

-

Mano, J. (2012). Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling. Frontiers in Plant Science, 3, 192. [Link]

-

Mannino, A. M., et al. (2019). Can the Invasive Seaweed Caulerpa cylidracea Represent a New Trophic Resource in the Mediterranean Sea?. MDPI. [Link]

-

ACS Publications. (2026). ASAP (As Soon As Publishable). [Link]

-

MDPI. (2021). Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms. [Link]

Sources

- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 4. Oxidative Stress-mediated Lipid Peroxidation-derived Lipid Aldehydes in the Pathophysiology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacological Activation Of Aldehyde Dehydrogenase 2 Protects Against Heatstroke-Induced Acute Lung Injury by Modulating Oxidative Stress and Endothelial Dysfunction [frontiersin.org]

- 14. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aldehydes from environment and diet cause cancer by degrading BRCA2 - ecancer [ecancer.org]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Darzens Reaction: A Technical Guide to its Discovery, Mechanism, and Application in Aldehyde Synthesis

Abstract

First reported by Georges Darzens in 1904, the Darzens reaction, or glycidic ester condensation, has remained a cornerstone of synthetic organic chemistry for over a century.[1] This technical guide provides an in-depth exploration of the Darzens reaction, with a specific focus on its historical context, mechanistic intricacies, and its pivotal role in the synthesis of aldehydes. We will delve into the evolution of the reaction from its initial discovery to modern-day applications, offering field-proven insights for researchers, scientists, and professionals in drug development. This guide will dissect the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for understanding and applying this powerful carbon-carbon bond-forming reaction.

Historical Perspective: The Genesis of a Name Reaction